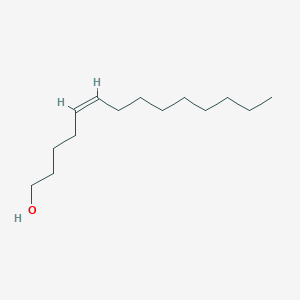

(Z)-tetradec-5-en-1-ol

Description

Role in Mammalian Chemical Communication

(Z)-Tetradec-5-en-1-ol serves as a sex-specific chemosignal in Mus musculus, where it is synthesized in the preputial glands of male mice and excreted into urine. The compound’s production is tightly regulated by testosterone, as demonstrated by its absence in castrated males and restoration upon androgen supplementation. This hormonal dependency aligns with its proposed function in signaling male fitness to potential mates. Female mice exhibit a strong preference for urine samples containing (Z)-tetradec-5-en-1-ol, spending significantly more time investigating these stimuli compared to urine from males lacking the compound.

The alcohol’s structural features—a 14-carbon chain with a (Z) configuration at the Δ5 double bond—optimize its volatility and receptor specificity. Unlike saturated alcohols such as myristyl alcohol (1-tetradecanol), the cis double bond introduces molecular rigidity that likely facilitates precise interactions with olfactory receptors. Comparative studies suggest that minor structural modifications, such as shifting the double bond position or altering stereochemistry, abolish bioactivity, underscoring the compound’s evolutionary refinement.

Receptor Binding Mechanisms in Murine Models

The olfactory receptor Olfr288 (also termed MOR244-3) has been identified as the primary target of (Z)-tetradec-5-en-1-ol. Using calcium imaging and heterologous expression systems, researchers confirmed that Olfr288-transfected cells respond specifically to nanomolar concentrations of the compound, with no activation observed for structurally related alcohols like (Z)-11-tetradecen-1-ol.

Table 1: Key Properties of (Z)-Tetradec-5-en-1-ol

| Property | Value |

|---|---|

| CAS Number | 40642-42-0 |

| Molecular Formula | $$ \text{C}{14}\text{H}{28}\text{O} $$ |

| Molecular Weight | 212.38 g/mol |

| IUPAC Name | (Z)-Tetradec-5-en-1-ol |

| Receptor Affinity | Olfr288 ($$ K_d \approx 10^{-7} $$ M) |

| Biosynthetic Site | Preputial gland (male mice) |

Mutagenesis studies reveal that Olfr288’s ligand-binding pocket contains three critical residues (Ser113, Trp114, and Phe252) that form hydrogen bonds and π-π interactions with the alcohol’s hydroxyl group and unsaturated hydrocarbon tail. This binding induces a conformational change in the receptor, triggering a G-protein-mediated signaling cascade that culminates in neuronal activation. Notably, Olfr288 is expressed in a subset of olfactory sensory neurons located in the dorsal region of the nasal epithelium, suggesting specialized neural pathways for processing this pheromonal signal.

Behavioral Modulation and Mate Selection Dynamics

The behavioral impact of (Z)-tetradec-5-en-1-ol was quantified using two-choice preference assays, where female mice exhibited a 70% preference for urine from wild-type males over urine from Olfr288-knockout males. Ablation of the preputial glands in males eliminated this preference, confirming the gland’s role as the compound’s source.

Table 2: Behavioral Effects of (Z)-Tetradec-5-en-1-ol in Female Mice

| Experimental Condition | Female Investigation Time (s) | Preference Ratio |

|---|---|---|

| Wild-type male urine | 38.2 ± 4.1 | 2.5:1 |

| Knockout male urine | 15.6 ± 3.8 | 1:1 |

Data adapted from Yoshikawa et al. (2013).

The pheromone’s efficacy depends on integration with other urinary volatiles, as synthetic (Z)-tetradec-5-en-1-ol alone fails to fully replicate the attraction effect. This suggests a combinatorial coding mechanism in olfactory perception, where multiple cues synergize to elicit robust behavioral responses. Field studies further indicate that the compound’s detection threshold in females correlates with estrous cycle phase, peaking during proestrus.

Properties

IUPAC Name |

(Z)-tetradec-5-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10,15H,2-8,11-14H2,1H3/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTGEAXLNDKCTI-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which (Z)-tetradec-5-en-1-ol exerts its effects depends on its application. In biological systems, it may interact with specific receptors or enzymes, altering cellular processes. For instance, as a pheromone component, it binds to olfactory receptors in insects, triggering behavioral responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

2.1.1 Positional Isomers

(Z)-7-Tetradecen-1-ol (CAS 40642-43-1):

(Z)-11-Tetradecen-1-ol (CAS 34010-15-6):

2.1.2 Functional Group Derivatives

(Z)-5-Tetradecen-1-yl Acetate (CAS 35153-13-0):

Z-11-Tetradecenal (CAS 35237-64-0):

Chain Length and Unsaturation

(Z)-5-Octen-1-ol (CAS 64275-73-6):

(Z)-9-Octadecen-1-ol (Oleyl alcohol, CAS 143-28-2):

- (5Z,10Z)-5,10-Pentadecadien-1-ol (CAS 64275-51-0): Two double bonds increase unsaturation, lowering melting point and enhancing reactivity (e.g., Diels-Alder reactions). Higher logP (4.62) compared to mono-unsaturated analogs .

Key Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) | logP | Key Applications |

|---|---|---|---|---|---|---|

| (Z)-Tetradec-5-en-1-ol | C₁₄H₂₈O | 212.37 | Not Provided | 280–300 (est.) | ~5.8 | Pheromone synthesis |

| (Z)-7-Tetradecen-1-ol | C₁₄H₂₈O | 212.37 | 40642-43-1 | 300–320 (est.) | ~6.0 | Chemical intermediates |

| (Z)-5-Tetradecen-1-yl Acetate | C₁₆H₃₀O₂ | 254.41 | 35153-13-0 | 270–290 (est.) | ~7.2 | Insect pheromones |

| (Z)-5-Octen-1-ol | C₈H₁₆O | 128.21 | 64275-73-6 | 180–190 (est.) | ~2.5 | Fragrance formulations |

| (Z)-9-Octadecen-1-ol | C₁₈H₃₆O | 268.49 | 143-28-2 | 330–340 (est.) | ~8.5 | Surfactants, cosmetics |

Biological Activity

(Z)-tetradec-5-en-1-ol is a straight-chain unsaturated alcohol with significant biological activity primarily associated with its role as a pheromone in various species, particularly rodents. This compound's unique structure, characterized by a double bond at the fifth carbon position, contributes to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula for (Z)-tetradec-5-en-1-ol is . The presence of the double bond in the carbon chain is crucial for its biological function, particularly in chemical signaling.

Biological Roles

1. Pheromonal Communication:

Research indicates that (Z)-tetradec-5-en-1-ol serves as an attractant for female mice, influencing mating behaviors by binding to specific olfactory receptors. This interaction highlights its importance in reproductive signaling among rodents.

2. Antimicrobial Properties:

In addition to its role as a pheromone, studies have suggested that (Z)-tetradec-5-en-1-ol possesses antimicrobial properties. This potential opens avenues for applications in medicine and agriculture, particularly in developing natural pesticides or antimicrobial agents.

Case Studies and Research Findings

Study on Behavioral Responses:

A study focused on the behavioral responses of female mice to varying concentrations of (Z)-tetradec-5-en-1-ol demonstrated that different concentrations significantly affected attraction levels. This suggests a finely tuned biological interaction that could be exploited for pest control strategies.

Anticancer Potential:

While (Z)-tetradec-5-en-1-ol itself has not been directly studied for anticancer properties, related compounds with similar structural characteristics have shown moderate cytotoxic activities against various tumor cell lines. For instance, trienoic acids with non-methylene-interrupted Z-double bonds exhibit inhibitory effects on human topoisomerase I and induce apoptosis in cancer cells . This suggests that further exploration of (Z)-tetradec-5-en-1-ol's derivatives may reveal similar properties.

Comparative Analysis

To better understand the biological activity of (Z)-tetradec-5-en-1-ol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (E)-Tetradec-11-enal | Aldehyde | Contains a terminal aldehyde group; used in fragrances |

| 5-Hexen-1-ol | Alcohol | Shorter carbon chain; used in flavoring applications |

| 9-Tetradecenal | Aldehyde | Contains a double bond at the ninth position |

| Tetradecanal | Aldehyde | Saturated counterpart; lacks double bond |

These compounds differ mainly in their functional groups and positions of unsaturation, which influence their chemical reactivity and biological activity. The specific positioning of the double bond in (Z)-tetradec-5-en-1-ol contributes significantly to its specificity as a pheromone compared to other similar compounds.

Scientific Research Applications

Pheromone Production

(Z)-tetradec-5-en-1-ol serves as a precursor in the synthesis of sex pheromones for various insect species. Notably, it is involved in the pheromone pathways of:

- Cossus cossus (European goat moth)

- Ctenopseustis obliquana (Brownheaded leafroller)

- Agrotis exclamationis (Heart and dart moth)

These pheromones play crucial roles in mating behaviors and pest management strategies. The compound's effectiveness in attracting specific insect species has been documented in several studies, highlighting its utility in ecological research and agricultural practices .

Insect Behavior Studies

Research has demonstrated that (Z)-tetradec-5-en-1-ol can influence mating behaviors by acting as an attractant for male insects, which is vital for understanding reproductive strategies in pest species. For instance, studies have shown that traps baited with this compound significantly increase catch rates of male moths, thereby aiding in pest control efforts .

Flavoring and Fragrance Industry

Due to its pleasant odor profile, (Z)-tetradec-5-en-1-ol is being explored for use in flavoring agents and perfumes. Its integration into formulations can enhance aromatic characteristics, making it valuable to manufacturers seeking to create appealing sensory experiences .

Lubricants and Biofuels

The compound's unique properties allow it to be considered for use as a base stock in biodegradable lubricants and as a potential biofuel component. Research indicates that it can be converted into biodiesel through transesterification processes, which could lead to sustainable alternatives to conventional fossil fuels .

Pheromone Disruption in Pest Management

A study conducted by researchers at the University of Tokyo demonstrated that (Z)-tetradec-5-en-1-ol effectively disrupts mating patterns of target pest populations when used in traps or lures, showcasing its potential as a biocontrol agent . This approach not only helps manage pest populations but also reduces reliance on chemical pesticides.

Synthesis of Related Compounds

Research has explored the synthesis pathways involving (Z)-tetradec-5-en-1-ol to produce other biologically active compounds, including derivatives that enhance its efficacy as a pheromone . These studies emphasize the versatility of this compound within synthetic organic chemistry.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.